(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid. It is formed from cholesterol in the liver via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1. CDCA is a farnesoid X receptor (FXR) agonist that binds to FXRs in a TR-FRET assay (EC50 = 13 µM) and induces FXR transactivation in a reporter assay. It induces transcription of the gene encoding the Nrf2 target glutamate cysteine ligase (GCL) in primary hepatocytes and HepG2 cells when used at concentrations ranging from 25 to 100 µM.
Chenodeoxycholic acid (CDCA) is a primary bile acid that facilitates the intestinal uptake of lipids and fat-soluble vitamins. Levels of chenodeoxycholic acid can serve as markers for inborn errors of bile acid synthesis and hepatobiliary disorders such as familial intrahepatic cholestasis and biliary atresia. This stable-labeled internal standard is suitable for quantitation of CDCA levels in LC/MS and GC/MS bile acid testing methods.
Chenodeoxycholic acid-d4 (CDCA-d4) is intended for use as an internal standard for the quantification of CDCA by GC- or LC-MS. CDCA is a hydrophobic primary bile acid that activates nuclear receptors involved in cholesterol metabolism. EC50 concentrations for activation of FXR range from 13-34 μM. In cells, CDCA also binds to bile acid binding proteins (BABP) with a reported stoichiometry of 1:2. CDCA toxicity is linked to increased cellular glutathione levels and increased oxidative stress. Exposure of cells to excess CDCA contributes to liver and intestinal cancers.
Scientific Research Applications
Antimicrobial and Antitumor Activities
Research has shown that certain derivatives of sodium deoxycholate, a compound related to the one , have demonstrated significant antimicrobial and antitumor activities. For instance, triorganotin(IV) derivatives of sodium deoxycholate have been identified as potential antifungal and anticancer agents (Shaheen, Ali, Rosario, & Shah, 2014).
Inhibition of Androgen Biosynthesis
Androsterone derivatives, which share structural similarities with the compound , have been studied for their role in inhibiting androgen biosynthesis. The orientation of the E-ring substituent in these compounds has been crucial for understanding their biological effects (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Cardiac Applications
Compounds structurally related to the specified compound, such as 17βH-Periplogenin, have been isolated from traditional herbal medicines and studied for their potential cardiac applications. The structural features of these compounds, such as the conformation of their rings, play a role in their biological activities (Zhang, Bao, Wu, Yu, & Li, 2012).
Synthesis of Liver X Receptor Agonists
Research has explored the use of similar steroidal scaffolds for the synthesis of Liver X Receptor (LXR) agonists. These agonists are significant for regulating cholesterol metabolism and have potential implications in treating cardiovascular and neurodegenerative diseases (Ching, 2013).
Antimicrobial Screening of Chemical Constituents
Chemical constituents isolated from the root of Lepleae mayombensis, which includes compounds structurally related to the one , have shown antimicrobial activity against both bacteria and fungi. This highlights the potential of these compounds in treating infectious diseases (Sidjui, Ngandjui Tchangoue, Radhakrishnan, Karthiga, Djomgoue, Toghueo, Famen, Annadurai, & Ngosong, 2015).
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-PSTGXAJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584459 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chenodeoxycholic Acid-d4 | |
CAS RN |
99102-69-9 | |
Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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